molecular formula C18H24N2O3 B2715627 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea CAS No. 2309603-20-9

1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea

Cat. No.: B2715627
CAS No.: 2309603-20-9
M. Wt: 316.401
InChI Key: PPQXJCLBNIBHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C18H24N2O3 and its molecular weight is 316.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonding and Structural Studies

Research on substituted ureas, similar in structure to the compound , has revealed insights into their hydrogen bonding and molecular conformations. Studies conducted by Kołodziejski et al. (1993) using techniques like NMR, IR, Raman spectroscopies, and X-ray diffraction provided detailed information about the effects of hydrogen bonding on the solid-state NMR of these compounds.

Crystal Structure Analysis

Research by Rao et al. (2010) on derivatives of dehydroabietic acid, which has structural similarities, showed distinct crystal structures with trans ring junctions. These studies are crucial in understanding the conformation and arrangements of molecules in the solid state, which can be applicable to similar urea derivatives.

Structure-Activity Relationships

The study of structure-activity relationships in phenyl urea derivatives, as researched by Fotsch et al. (2001), is crucial for understanding the medicinal and chemical properties of these compounds. Such studies inform the development of new drugs and therapeutic agents.

Synthesis and Transformations

Investigations into the synthesis of cytosine derivatives from substituted uracils, including ureas, by Zav’yalov et al. (1972), provide insights into the methods of synthesizing and transforming urea compounds. Understanding these processes is essential for developing new chemical reactions and compounds.

Hindered Ureas as Masked Isocyanates

Research by Hutchby et al. (2009) on hindered trisubstituted ureas demonstrates their unique ability to undergo rapid acyl substitution with simple nucleophiles under neutral conditions. This finding is significant for synthetic chemists in the preparation of amine derivatives and for generating isocyanates.

Molecular Docking and Biological Activity

The study by Thakur et al. (2017) on urea/thiourea derivatives for anticonvulsant activity highlights the potential of urea compounds in pharmacological applications. The ability to tailor these compounds for specific biological activities is vital for drug development.

Properties

IUPAC Name

1-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-13-11-16(14(2)23-13)17(21)12-20-18(22)19-10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11,17,21H,6,9-10,12H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQXJCLBNIBHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)NCCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.